molecular formula C9H8F3NO B14832163 4-Cyclopropoxy-3-(trifluoromethyl)pyridine

4-Cyclopropoxy-3-(trifluoromethyl)pyridine

Katalognummer: B14832163
Molekulargewicht: 203.16 g/mol
InChI-Schlüssel: JQBVEWMIWGBDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-(trifluoromethyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The cyclopropoxy group contributes to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Cyclopropoxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the cyclopropoxy and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H8F3NO

Molekulargewicht

203.16 g/mol

IUPAC-Name

4-cyclopropyloxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-5-13-4-3-8(7)14-6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

JQBVEWMIWGBDNG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=NC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.